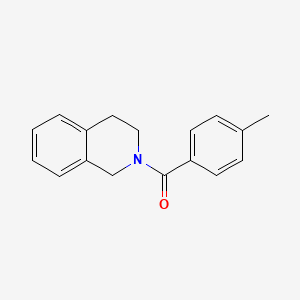![molecular formula C25H29N3O2S B11540160 ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate](/img/structure/B11540160.png)
ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is further functionalized with an ethyl benzoate group and a methylsulfanyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction between the spirocyclic intermediate and an aromatic amine, such as 3-methylphenylamine. This step may require a dehydrating agent to drive the reaction to completion.
Functionalization with Methylsulfanyl and Ethyl Benzoate Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic ring and the spirocyclic core can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of bacterial cell membranes. The imino group and the spirocyclic structure are crucial for binding to these targets, influencing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-[(4Z)-4-[(2-ethylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
- Ethyl 4-[(4Z)-4-[(4-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate
Uniqueness
Ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its binding affinity to certain biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[45]dec-2-en-1-yl]benzoate, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C25H29N3O2S |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
ethyl 4-[4-(3-methylphenyl)imino-2-methylsulfanyl-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate |
InChI |
InChI=1S/C25H29N3O2S/c1-4-30-22(29)19-11-13-21(14-12-19)28-24(31-3)27-23(25(28)15-6-5-7-16-25)26-20-10-8-9-18(2)17-20/h8-14,17H,4-7,15-16H2,1-3H3 |
InChI-Schlüssel |
JCJOSZXCNPTOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=NC3=CC=CC(=C3)C)C24CCCCC4)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
![2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B11540121.png)
![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11540150.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)

![1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B11540175.png)
![N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11540181.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11540187.png)
